17β-雌二醇-17-葡糖醛酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

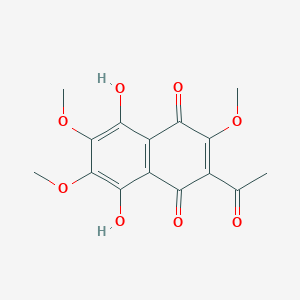

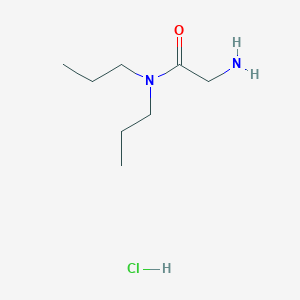

Sodium 17β-estradiol 17-glucosiduronate (SEDG) is a synthetic form of the naturally occurring steroid hormone estradiol. It is a water-soluble form of estradiol, which is a key hormone in the development and maintenance of female reproductive organs and processes. SEDG is used for a variety of scientific research applications, such as in the study of endocrine systems, reproductive biology, and drug development.

科学研究应用

心血管和内皮功能

17β-雌二醇-17-葡糖醛酸钠与心血管健康和内皮功能有关。已知 17β-雌二醇通过与特定受体结合并启动涉及质膜 Na+/H+ 交换激活的信号级联,延缓女性动脉粥样硬化的发作。研究发现,它可以增加人内皮细胞体积、顶端细胞表面和细胞弹性,由雌激素受体介导并依赖于质膜 Na+/H+ 交换的激活。这些变化可能代表 17β-雌二醇的血管保护机制 (Hillebrand 等,2006).

神经保护机制

17β-雌二醇在谷氨酸兴奋性毒性方面表现出神经保护特性,这一过程与各种神经退行性疾病有关。研究表明,它可以增强大脑皮层中的细胞外乳酸,表明通过以雌激素受体依赖性方式激活谷氨酸刺激的乳酸产生,提供了一种新的神经保护机制 (Mendelowitsch 等,2001).

氯化产物的雌激素活性

研究探索了 17β-雌二醇水氯化产生的产物的雌激素活性。这与评估饮用水中 17β-雌二醇的影响有关。氯化产物保留了雌激素活性,这些信息对于了解氯化 17β-雌二醇的环境和健康影响至关重要 (Jianying 等,2003).

代谢和激素效应

17β-雌二醇已被证明以多种方式影响代谢过程和激素活性。例如,发现它可以抑制啮齿动物脂肪细胞中的 11β-羟基类固醇脱氢酶 1 型活性,从而深入了解雌激素的抗肥胖机制 (Tagawa 等,2009)。此外,它参与调节内分泌胰腺上的雌激素和异种雌激素作用,影响离子通道活性和核功能,这可能对糖尿病的治疗和预防具有影响 (Nadal 等,2004).

作用机制

Target of Action

Sodium 17beta-estradiol 17-glucosiduronate primarily targets the estrogen receptors ESR1 and ESR2 . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues . They play a crucial role in mediating the biological effects of estrogen .

Mode of Action

The compound interacts with its targets, the estrogen receptors ESR1 and ESR2, by inducing their translocation to the plasma membrane . This interaction results in the phosphorylation of MAPK3/1 . Both effects reach a maximum after 10 minutes and can be blocked by specific inhibitors .

Biochemical Pathways

The activation of estrogen receptors by Sodium 17beta-estradiol 17-glucosiduronate affects several biochemical pathways. It activates an SRC-mediated translocation of estrogen receptors to the plasma membrane, which results in the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase signaling pathway .

Pharmacokinetics

Sodium 17beta-estradiol 17-glucosiduronate is a substrate of the multidrug resistance protein 2 (MRP2), a member of the superfamily of ATP-binding cassette (ABC) transporters . These transporters transport various molecules across extra- and intra-cellular membranes . The compound’s interaction with MRP2 affects its bioavailability .

Result of Action

The activation of ESR1 and/or ESR2 by Sodium 17beta-estradiol 17-glucosiduronate is involved in the proliferation of immature Sertoli cells . This suggests that the compound’s action might be a key step mediating cellular events important for spermatogenesis and fertility .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 17beta-estradiol 17-glucosiduronate. For instance, the presence of alternative carbon sources and their concentration levels can affect the biodegradation of 17β-estradiol

未来方向

Research has been conducted to understand how easy-to-degrade carbon sources alter E2 biodegradation patterns . This contributes to an in-depth understanding of E2 biodegradation in complex environments with multiple carbon and nitrogen sources . Further studies are needed to establish effective and safe methods to limit growth .

生化分析

Biochemical Properties

Sodium 17beta-estradiol 17-glucosiduronate is identified as an ATP-dependent, osmotically sensitive transport of the naturally occurring conjugated estrogen . It interacts with the multidrug resistance protein 2 (MRP2), a member of the superfamily of ATP-binding cassette (ABC) transporters . These transporters transport various molecules across extra- and intra-cellular membranes .

Cellular Effects

Sodium 17beta-estradiol 17-glucosiduronate can induce cholestasis . In vitro, treatment with this compound for 20 minutes in rat hepatocytes can induce dysfunction and internalization of the canalicular transporter protein Abcc2 .

Molecular Mechanism

The molecular mechanism of Sodium 17beta-estradiol 17-glucosiduronate involves its interaction with the multidrug resistance protein 2 (MRP2). This interaction leads to the ATP-dependent transport of the compound, which can be completely inhibited by a monoclonal antibody specific for an intracellular conformational epitope of the protein .

Temporal Effects in Laboratory Settings

It is known that this compound can induce an immediate, profound, and reversible inhibition of bile flow after its administration .

Dosage Effects in Animal Models

In animal models, Sodium 17beta-estradiol 17-glucosiduronate has been shown to induce cholestasis in a dose-dependent manner within the intravenous dosage range of 8.5 to 21 µmol/kg .

Metabolic Pathways

Sodium 17beta-estradiol 17-glucosiduronate is involved in the metabolic pathways of estradiol. It is formed when estradiol combines with glucuronic acid .

Transport and Distribution

Sodium 17beta-estradiol 17-glucosiduronate is transported across extra- and intra-cellular membranes by the multidrug resistance protein 2 (MRP2) .

Subcellular Localization

It is known that it interacts with the multidrug resistance protein 2 (MRP2), which is expressed in the apical side of the hepatocyte .

属性

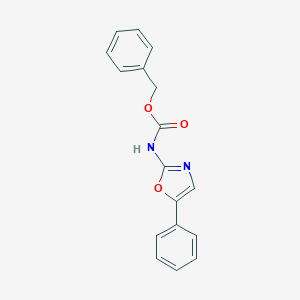

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium 17beta-estradiol 17-glucosiduronate involves the conversion of estradiol to its glucuronide form, followed by the conjugation of glucuronide with sodium.", "Starting Materials": [ "Estradiol", "Glucuronic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Estradiol is reacted with glucuronic acid in the presence of sodium hydroxide to form estradiol glucuronide.", "The estradiol glucuronide is then reacted with sodium bicarbonate to form the sodium salt of estradiol glucuronide.", "The sodium salt of estradiol glucuronide is then conjugated with sodium to form Sodium 17beta-estradiol 17-glucosiduronate.", "The reaction mixture is then purified using a combination of methanol, acetone, and diethyl ether to obtain the final product." ] } | |

| 15087-02-2 | |

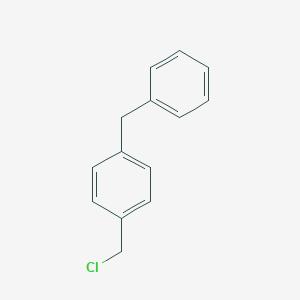

分子式 |

C24H31NaO8 |

分子量 |

470.5 g/mol |

IUPAC 名称 |

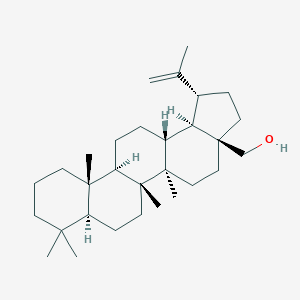

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17-,18+,19+,20-,21+,23-,24+;/m1./s1 |

InChI 键 |

UQSHTUQZFYMYFO-FFRCEPQQSA-M |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |

SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |

规范 SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |

外观 |

Assay:≥95%A crystalline solid |

同义词 |

(17β)-3-hydroxyestra-1,3,5(10)-trien-17-yl β-D-glucopyranosiduronic acid, monosodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cytidine,[5-3H]](/img/structure/B77100.png)

![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)